molecular formula C15H17NO3 B1386823 (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid CAS No. 1172876-89-9

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid

Cat. No.: B1386823
CAS No.: 1172876-89-9
M. Wt: 259.3 g/mol
InChI Key: FHYYLQRVENUOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid typically involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate then undergoes cyclodehydration in sulfuric acid to form the oxazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the phenyl group or the oxazole ring.

Scientific Research Applications

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the phenyl group play crucial roles in binding to biological targets, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole structure.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the isobutyl group and the acetic acid moiety further differentiates it from other oxazole derivatives, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[4-(2-methylpropyl)-2-phenyl-1,3-oxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(2)8-12-13(9-14(17)18)19-15(16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYYLQRVENUOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 2
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 3
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 4
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid
Reactant of Route 6
(4-Isobutyl-2-phenyl-1,3-oxazol-5-yl)acetic acid

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